ethyl 3-(3,4-dihydroxyphenyl)propanoate
Overview
Description
ethyl 3-(3,4-dihydroxyphenyl)propanoate: is a phenolic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: ethyl 3-(3,4-dihydroxyphenyl)propanoate can be synthesized through esterification reactions involving 3,4-dihydroxyphenylpropionic acid and ethanol in the presence of an acid catalyst . The reaction typically involves refluxing the reactants in an organic solvent such as toluene or dichloromethane, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production of ethyl 3-(3,4-dihydroxyphenyl)propionate may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts such as sulfuric acid or p-toluenesulfonic acid .
Chemical Reactions Analysis
Types of Reactions: ethyl 3-(3,4-dihydroxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base such as pyridine or triethylamine.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Ester derivatives with various substituents on the phenyl ring.
Scientific Research Applications
ethyl 3-(3,4-dihydroxyphenyl)propanoate has a wide range of applications in scientific research, including:
Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the formulation of cosmetics and skincare products due to its antioxidant activity.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4-dihydroxyphenyl)propionate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Properties: The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
ethyl 3-(3,4-dihydroxyphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(3,4-dimethoxyphenyl)propionate: This compound has methoxy groups instead of hydroxyl groups on the phenyl ring, which may affect its reactivity and biological activity.
Ethyl ferulate: Another phenolic ester with similar antioxidant and anti-inflammatory properties.
The uniqueness of ethyl 3-(3,4-dihydroxyphenyl)propionate lies in its specific hydroxylation pattern, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 3-(3,4-dihydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)6-4-8-3-5-9(12)10(13)7-8/h3,5,7,12-13H,2,4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJZKZOOQLSKTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00192772 | |
Record name | Ethyl 3-(3,4-dihydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3967-57-5 | |
Record name | Ethyl 3,4-dihydroxybenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3967-57-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(3,4-dihydroxyphenyl)propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003967575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dihydrocaffeate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158568 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 3-(3,4-dihydroxyphenyl)propionate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00192772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 3-(3,4-dihydroxyphenyl)propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.442 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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